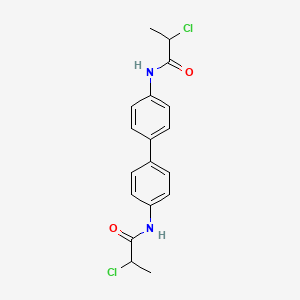
N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide)', also known as BPCPA, is a synthetic organochlorine compound used in a variety of scientific research applications. BPCPA has been studied for its potential to affect biochemical and physiological processes in organisms, as well as its potential as a laboratory reagent.
Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibitory Activity
N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) derivatives have shown potential in inhibiting tyrosinase, an enzyme critical for melanin production. This activity suggests their applicability in treating hyperpigmentation disorders. The inhibition of tyrosinase by biphenyl-based compounds can be compared to the standard inhibitor, kojic acid, highlighting their significance in dermatological research and potential therapeutic uses. These findings were supported by molecular docking studies, indicating the compounds' binding efficiency to the enzyme's active site (Kwong et al., 2017).
Anticancer Properties
The induction of apoptosis in cancer cells by compounds like N-(4-Hydroxyphenyl)retinamide, which shares structural similarities with biphenyl derivatives, underscores the potential of N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) in cancer therapy. These compounds can trigger cell death pathways, offering a promising avenue for developing novel anticancer treatments. The mechanism involves enhanced reactive oxygen species generation, leading to cytochrome c release and caspase-3 activation, indicative of their therapeutic potential against various cancers (Suzuki et al., 1999).
Environmental Toxicology and Pollution Study
Research into biphenyl derivatives like polychlorinated biphenyls (PCBs) has significantly contributed to our understanding of environmental toxicology. These studies shed light on the persistence and bioaccumulation of such compounds in ecosystems, informing regulatory policies and remediation efforts. The toxicological profiles of PCBs, including their impact on wildlife and human health, underscore the importance of studying biphenyl derivatives to mitigate environmental pollution (Zuanazzi et al., 2020).
Bioremediation Efforts
The functional versatility of biphenyl dioxygenases in breaking down biphenyl compounds, including PCBs, highlights a critical application in bioremediation. These enzymes can degrade toxic biphenyl derivatives, reducing environmental pollution and aiding in the cleanup of contaminated sites. This research area opens pathways for developing microbial or enzymatic treatments to address chemical pollutants, providing a sustainable solution to environmental degradation (Furukawa et al., 2004).
Eigenschaften
IUPAC Name |
2-chloro-N-[4-[4-(2-chloropropanoylamino)phenyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-11(19)17(23)21-15-7-3-13(4-8-15)14-5-9-16(10-6-14)22-18(24)12(2)20/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTYWQKYKJNVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

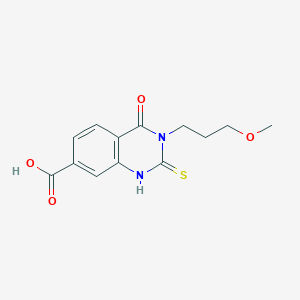
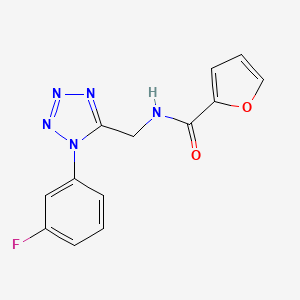
![N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2680359.png)
![Potassium;1-(aminomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate](/img/structure/B2680360.png)
![6-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680361.png)
![3-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2680363.png)
![1-({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2680365.png)
![4-[(Pyridin-3-yl)amino]benzoic acid](/img/structure/B2680369.png)
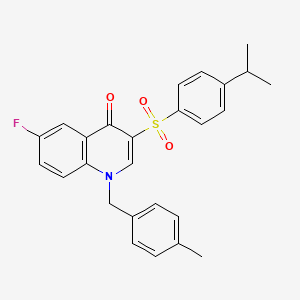
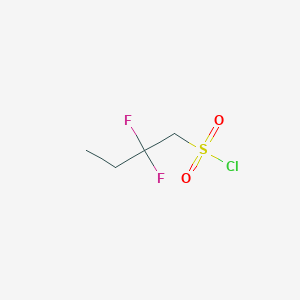
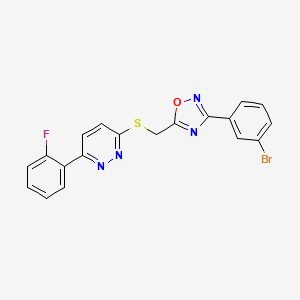
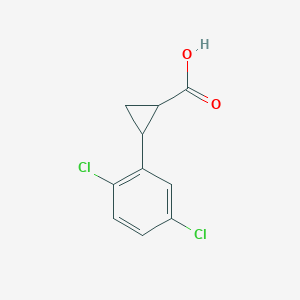

![3-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2680377.png)